2-Methoxypyridine-4-sulfonyl fluoride
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Overview
Description
2-Methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides can act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The mode of action of 2-Methoxypyridine-4-sulfonyl fluoride involves its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It is known that sulfonyl fluorides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Preparation Methods
The synthesis of 2-Methoxypyridine-4-sulfonyl fluoride involves several steps. One common method includes the reaction of 2-methoxypyridine with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxypyridine-4-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
2-Methoxypyridine-4-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Tosyl fluoride
These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their specific applications and properties. This compound is unique due to its pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxypyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISTANXDBKYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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